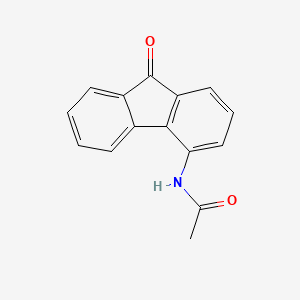

4-Acetamido-9-fluorenone

Description

Contextualization within the Broader Fluorenone Chemical Landscape

The foundational structure, 9-fluorenone (B1672902), is an aromatic organic compound characterized by a fluorene (B118485) nucleus with a ketone group at position 9. nih.gov This tricyclic system, with its rigid and planar structure, forms the basis for a vast family of derivatives. researchgate.net These derivatives are created by adding various functional groups to the aromatic rings, which in turn modulates their chemical and physical properties. researchgate.net

Fluorenone derivatives are significant in materials science due to their unique electrical and optical properties. henu.edu.cnhenu.edu.cn They are utilized as precursors and key components in the synthesis of organic electronic materials, such as hosts for phosphorescent organic light-emitting diodes (OLEDs), light-emitting polymers, and dyes. researchgate.netujpronline.comsigmaaldrich.com The rigid, conjugated structure of the fluorenone core is beneficial for creating materials with high thermal stability and specific photophysical characteristics. researchgate.net

In the realm of medicinal chemistry and biology, the fluorenone scaffold is present in numerous molecules with a wide range of biological activities. researchgate.net Substituted fluorenones have been investigated for their potential as antibiotic, antiviral, and anticancer agents. researchgate.netujpronline.comwikipedia.org For example, certain fluorenone derivatives have been studied for their ability to inhibit DNA topoisomerase I, an important target in cancer therapy. researchgate.net The versatility of the fluorenone core allows chemists to synthesize a diverse library of compounds for biological screening and the development of new therapeutic leads. ujpronline.comnih.gov

Rationale for In-depth Academic Investigation of 4-Acetamido-9-fluorenone

The specific academic interest in this compound stems from the recognized importance of the acetamido functional group (-NHCOCH₃) when attached to the fluorene or fluorenone core. The position and nature of substituents on the fluorenone rings are critical in determining the molecule's biological activity and chemical properties.

Research into related compounds provides a clear rationale for the investigation of this compound. For instance, 2-Acetylaminofluorene (N-(9H-Fluoren-2-yl)acetamide) is a well-studied compound known for its carcinogenic properties, which highlights the profound biological effects that the acetamido group can impart to the fluorene structure. nih.gov

Furthermore, scientific inquiry has extended to various isomers and multi-substituted acetamido fluorenones to explore structure-activity relationships. Studies on 2,7-disubstituted fluorenones, including those with diamide (B1670390) functionalities, have been conducted to evaluate their potential as antiproliferative agents. researchgate.net For example, the 2,7-bis-acetamido fluorenone structure has been identified as having drug-like properties. researchgate.net The introduction of an acetamido group can influence a molecule's ability to interact with biological targets, such as through hydrogen bonding or by altering its electronic properties. Therefore, the synthesis and characterization of specific isomers like this compound are logical steps in the systematic exploration of this chemical space, aiming to build a deeper understanding of how substituent placement on the fluorenone ring system governs its function.

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 42135-35-3 | thermofisher.com |

| Molecular Formula | C₁₅H₁₁NO₂ | thermofisher.com |

| Molecular Weight | 237.26 g/mol | thermofisher.com |

| IUPAC Name | N-(9-oxofluoren-4-yl)acetamide | N/A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(9-oxofluoren-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-9(17)16-13-8-4-7-12-14(13)10-5-2-3-6-11(10)15(12)18/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYZWJVQPFNPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962300 | |

| Record name | N-(9-Oxo-9H-fluoren-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42135-35-3 | |

| Record name | 4-Acetylaminofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42135-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9-Oxo-9H-fluoren-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYLAMINOFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDY67V5UCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Fluorenones

Classical and Contemporary Approaches to Fluorenone Core Synthesis

The synthesis of the fluorenone core has been a subject of extensive research, leading to the development of numerous methods. These can be broadly categorized into cyclization reactions, oxidative processes, metal-catalyzed transformations, metal-free pathways, and annulation strategies.

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts-type acylation)

Intramolecular Friedel-Crafts acylation is a classical and widely employed method for the synthesis of fluorenones. This reaction typically involves the cyclization of biphenyl-2-carboxylic acids or their derivatives. The process requires a strong acid catalyst to promote the electrophilic attack of the acyl group onto the adjacent aromatic ring.

Historically, strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) were used, but these methods often require harsh conditions and generate significant waste. researchgate.netbeilstein-journals.org Modern advancements have introduced milder and more environmentally benign catalysts. For instance, Nafion-H, a perfluorinated resinsulfonic acid, has been shown to effectively catalyze the intramolecular Friedel-Crafts acylation to produce fluorenone in excellent yields (82-95%). aacrjournals.org This solid acid catalyst simplifies the workup procedure and is recyclable. More recently, an electricity-promoted method for the Friedel-Crafts acylation of biarylcarboxylic acids has been developed, offering a greener alternative by potentially driving the chemical equilibrium. iiarjournals.org

Transition metal catalysis has also been applied to this type of cyclization. A notable example is the rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids. beilstein-journals.org This method demonstrates broad applicability, tolerating various substituents on the biaryl backbone and providing good to excellent yields. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

| Catalyst System | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid / PPA | Biphenyl-2-carboxylic acid | Low cost, readily available | Harsh conditions, waste generation |

| Nafion-H | Biphenyl-2-carboxylic acid | Recyclable, mild conditions, high yield | Higher initial cost |

| [RhCl(cod)]₂ / DPPE | Biphenyl-2-carboxylic acid | High efficiency, good functional group tolerance | Use of precious metal, requires ligands |

Oxidative Approaches (e.g., Fluorene (B118485) Oxidation to 9-Fluorenone)

The oxidation of the methylene (B1212753) bridge in fluorene to a carbonyl group is a direct and common route to 9-fluorenone (B1672902). The reactivity of the hydrogen atoms on the methylene group, influenced by the two adjacent benzene (B151609) rings, makes them susceptible to oxidation. iiarjournals.org Various oxidative methods have been developed, which can be classified by the oxidant and reaction phase.

These methods include air gas-phase oxidation, air liquid-phase oxidation, and the use of other chemical oxidants. iiarjournals.org Liquid-phase oxidation is often preferred for its milder conditions. For example, fluorene can be oxidized to 9-fluorenone in high yield (98%) and purity (99-99.5%) using air as the oxidant in N,N-dimethylformamide (DMF) with a catalytic amount of potassium hydroxide. nih.gov Another approach involves phase-transfer catalysis, where fluorene is oxidized by an oxygen-containing gas in a toluene-water solvent system with an alkali catalyst and a quaternary ammonium (B1175870) salt as the phase-transfer agent. iiarjournals.org

To improve the environmental footprint of this transformation, greener catalytic systems have been explored. Manganese oxide octahedral molecular sieves (OMS-2) have been used to catalyze the oxidation of 9H-fluorene to 9-fluorenone efficiently under mild conditions with air as the oxidant. google.com Industrial processes have also been optimized, such as the direct oxidation of fluorene-containing fractions from coal tar wash oil, which avoids the costly pre-separation of pure fluorene. researchgate.net

Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed C-H activation)

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for synthesizing the fluorenone skeleton through C-H activation and cross-coupling strategies. These methods offer high efficiency and functional group tolerance.

One prominent approach is the palladium-catalyzed dual C-H functionalization of benzophenones. Current time information in Bangalore, IN.ambeed.com This oxidative dehydrogenative cyclization provides a direct route to fluorenone derivatives. Another strategy involves the palladium-catalyzed carbonylative cyclization of o-halobiaryls, which yields various substituted fluorenones in very high yields. researchgate.netacs.orgrsc.org This method has been successfully applied to the synthesis of polycyclic and heterocyclic fluorenones. acs.orgrsc.org

Palladacycle-catalyzed sequential reactions have also been developed, for instance, the reaction of 2-bromobenzaldehydes with arylboronic acids. nih.gov This process involves an addition reaction followed by a cyclization via a C-H activation-oxidation sequence. Furthermore, palladium-catalyzed annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes provides an efficient route to fluorenones. Beyond palladium, other metals like rhodium and iridium have also been utilized. Rhodium catalysts are effective for the intramolecular acylation of biarylcarboxylic acids, beilstein-journals.org while iridium complexes can act as dual-purpose catalysts in the photoredox-catalyzed synthesis of 9-fluorenone from [1,1'-biphenyl]-2-carboxylic acid.

Table 2: Selected Metal-Catalyzed Syntheses of the Fluorenone Core

| Catalyst/Reagents | Starting Materials | Reaction Type | Ref. |

|---|---|---|---|

| Pd(OAc)₂ / Ag₂O / TFA | Benzophenones | Dual C-H Functionalization | Current time information in Bangalore, IN.ambeed.com |

| Pd(OAc)₂ / CO | o-Halobiaryls | Carbonylative Cyclization | researchgate.netacs.org |

| Palladacycle | 2-Bromobenzaldehydes, Arylboronic acids | Sequential Addition/C-H Activation | nih.gov |

| [RhCl(cod)]₂ / Piv₂O | Biarylcarboxylic acids | Intramolecular Acylation | beilstein-journals.org |

Metal-Free and Radical-Mediated Pathways

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes to fluorenones. These methods often rely on radical-mediated cyclizations, utilizing inexpensive and environmentally friendly oxidants.

A prominent example is the tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization. This approach has been used for the cross-dehydrogenative coupling of 2-(aminomethyl)biphenyls to form highly substituted fluorenones. The TBHP-mediated radical cyclization is compatible with a wide array of functional groups. This oxidant can also promote the intramolecular carbonylation of arenes to afford fluorenones in excellent yields under mild conditions.

Another metal-free approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. The DDQ-mediated oxidative radical cycloisomerization of acyclic 1,5-diynols provides a straightforward route to benzo[b]fluorenones. Photocatalysis also offers a metal-free option. The photocatalyzed intramolecular cyclization of biarylcarboxylic acids, using triphenylphosphine (B44618) as a deoxygenative reagent, proceeds via an acyl radical intermediate to form fluorenones under mild conditions. researchgate.net

Annulation and Ring Closure Strategies

Annulation and ring closure strategies provide versatile entries into complex fluorenone structures, including polycyclic and heterocyclic systems. These methods often involve the construction of one of the aromatic rings in the final step.

One such strategy is the palladium-catalyzed annulation of arynes, generated in situ, with 2-haloarenecarboxaldehydes. This reaction efficiently builds the fluorenone core. Another powerful method is the base-promoted, one-pot, metal-free synthesis of benzo[b]fluoren-11-ones. This reaction proceeds through a tandem, double-aldol condensation between 1-indanone (B140024) dianions and o-bis-ynones.

These annulation strategies are particularly valuable for the synthesis of natural products and their analogs. For example, novel annulation chemistry has been a key feature in developing efficient routes to the kinafluorenone (B1254603) and WS-5995 families of antibiotics. These approaches often involve variants of Friedel-Crafts type closures of acylbiphenyls or palladium-mediated intramolecular arylations.

Targeted Synthesis of 4-Acetamido-9-fluorenone and its Analogs

The synthesis of specifically substituted fluorenones, such as this compound, requires regioselective functionalization of the fluorenone core or the use of pre-functionalized precursors. While a direct, one-step synthesis from 9-fluorenone is challenging due to the difficulty of controlling regioselectivity, a multi-step approach is generally employed.

A plausible and common synthetic route to this compound involves the following key steps:

Nitration of 9-Fluorenone: The first step is typically the electrophilic nitration of 9-fluorenone to introduce a nitro group. The directing effects of the carbonyl group and the aromatic system often lead to a mixture of isomers, primarily 2-nitro-9-fluorenone (B187283) and 2,7-dinitro-9-fluorenone (B1213979). Achieving selective nitration at the C-4 position is challenging and may result in low yields. The synthesis of 3-nitrofluorenone has been described, indicating that specific isomers can be obtained, though potentially through multi-step sequences starting from functionalized biphenyls.

Reduction of 4-Nitro-9-fluorenone: Assuming 4-nitro-9-fluorenone can be synthesized and isolated, the next step is the reduction of the nitro group to an amino group to form 4-amino-9-fluorenone (B1594050). This transformation is readily achieved using standard reducing agents, such as stannous chloride (SnCl₂) in hydrochloric acid, as has been demonstrated for the synthesis of 2-aminofluorenone. Other common methods include catalytic hydrogenation (e.g., H₂ over Pd/C).

Acetylation of 4-Amino-9-fluorenone: The final step is the acetylation of the amino group. This is a straightforward N-acylation reaction, typically carried out by treating 4-amino-9-fluorenone with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the target compound, this compound.

The synthesis of fluorenone analogs with acetamido groups at other positions has been reported. For example, 2,7-bis(acetamido)fluoren-9-one was synthesized from 2,7-dinitro-9-fluorenone via reduction with sodium sulfide (B99878) followed by acetylation. This highlights the general applicability of the nitro-reduction-acetylation sequence for preparing acetamido-substituted fluorenones.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-Fluorenone |

| Fluorene |

| Biphenyl-2-carboxylic acid |

| 2-(Aminomethyl)biphenyl |

| 1,5-Diynol |

| Benzo[b]fluorenone |

| Benzophenone |

| o-Halobiaryl |

| 2-Bromobenzaldehyde |

| [1,1'-Biphenyl]-2-carboxylic acid |

| 1-Indanone |

| o-Bis-ynone |

| 2-Nitro-9-fluorenone |

| 2,7-Dinitro-9-fluorenone |

| 3-Nitrofluorenone |

| 4-Nitro-9-fluorenone |

| 2-Aminofluorenone |

| 4-Amino-9-fluorenone |

| 2,7-bis(acetamido)fluoren-9-one |

| Acetic anhydride |

| Acetyl chloride |

| Pyridine |

| Triethylamine |

| Stannous chloride |

| Sodium sulfide |

| tert-Butyl hydroperoxide (TBHP) |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Nafion-H |

Strategic Functionalization of the Fluorenone Scaffold

The functionalization of the fluorenone scaffold is a key area of research, aiming to modify its properties for various applications. The inherent structure of fluorenone allows for the introduction of diverse functional groups at several positions, thereby tuning its electronic and steric characteristics. acs.orgconicet.gov.arsci-hub.se

Strategic functionalization can be achieved through various chemical reactions. For instance, the introduction of donor-acceptor groups and chromophoric π-groups can control emission characteristics and morphological stability. psu.edu This is particularly relevant in the development of materials for organic light-emitting diodes (OLEDs). The positioning of these functional groups on the fluorenone backbone is crucial for achieving desired properties, such as converting green light-emitting fluorenones to blue light-emitting ones. psu.edu

Functionalization is not limited to the core fluorenone structure. The attached groups, such as the acetamido moiety in this compound, can also be modified. This allows for a multi-pronged approach to designing molecules with specific functionalities. The combination of a fluorenone core with other moieties, like carbazole, can lead to new materials with potential applications in organic electronics. conicet.gov.ar

Multistep Synthetic Pathways Involving Acetylation, Nitration, and Oxidation

The synthesis of this compound often involves a multistep pathway starting from more readily available precursors. A common route involves the nitration of a fluorene or fluorenone derivative, followed by reduction of the nitro group to an amino group, and subsequent acetylation to form the acetamido group. The oxidation of the 9-position of a fluorene derivative to a ketone is another critical step.

Another approach involves the functionalization of a pre-existing fluorenone. For instance, 4-amino-9-fluorenone can be used as a starting material for the synthesis of 4-methoxy-9-fluorenone. chemicalbook.com This highlights the versatility of the amino group at the C4 position for further chemical transformations.

Optimization of Synthetic Routes for Yield and Selectivity

Optimizing synthetic routes to fluorenone derivatives is a continuous effort in organic chemistry, focusing on improving yields and selectivity while minimizing harsh reaction conditions. researchgate.net Classical methods for fluorenone synthesis often required high temperatures and pre-functionalized substrates, leading to limited scope and moderate yields. researchgate.net

Modern approaches focus on more efficient catalytic systems. For example, palladium-catalyzed oxidative double C-H functionalization of diaryl ketones has been reported to produce fluorenones in excellent yields. sci-hub.se Similarly, the use of transient directing groups in palladium-catalyzed C-H functionalization cascades allows for the synthesis of substituted fluorenones from simple starting materials like benzaldehydes and aryl iodides. researchgate.net

The choice of catalyst, solvent, and reaction conditions plays a significant role in the outcome of the synthesis. For instance, in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, bifunctional ionic liquids have been shown to be effective catalysts, achieving high conversion and selectivity. nih.gov

Table 1: Comparison of Synthetic Methods for Fluorenones

| Method | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Oxidative Double C-H Functionalization | 10 mol% palladium acetate (B1210297), 1.5 equiv. Ag2O | 2 mL trifluoroacetic acid (TFA), 130°C, 24 h | 93% | sci-hub.se |

| C-H Functionalization Cascade | Pd(II), anthranilic acid (transient directing group) | Acidic medium, 120°C, 36 h | 36% | researchgate.net |

| Condensation of 9-fluorenone and phenol (B47542) | Bifunctional ionic liquid (BFIL) 6c | N (phenol : 9-fluorenone : IL) = 6 : 1 : 0.15, 110 °C, 4 h | 95.2% selectivity | nih.gov |

Advanced Chemical Derivatization of Fluorenones

The fluorenone scaffold serves as a versatile platform for the development of new compounds with diverse applications. Advanced derivatization techniques focus on modifying specific parts of the molecule to fine-tune its properties.

Modification of the Acetamido Moiety

The acetamido group at the C4 position of this compound offers a site for further chemical modification. While direct modification of the acetamido group itself is less commonly reported for this specific compound, analogous transformations on similar structures provide insights into potential derivatizations. For example, the hydrolysis of the acetamido group would yield 4-amino-9-fluorenone, which can then be used in a variety of subsequent reactions. This amino group can be diazotized and converted to other functional groups like hydroxyl, cyano, or halogens.

Furthermore, the nitrogen of the acetamido group could potentially undergo N-alkylation or N-arylation, although these reactions might require specific catalysts and conditions to overcome the reduced nucleophilicity of the amide nitrogen.

Functionalization at Specific Fluorenone Ring Positions (e.g., C2, C4, C7, C9)

The fluorenone ring is amenable to functionalization at various positions, with C2, C7, and the positions ortho to the carbonyl group being particularly reactive in electrophilic substitution reactions. The directing effects of the existing substituents, namely the acetamido group and the carbonyl group, will influence the regioselectivity of these reactions.

The carbonyl group at C9 is a key functional group that can undergo a variety of transformations. For example, it can be reduced to a hydroxyl group to form a fluorenol, or it can react with Grignard reagents or other nucleophiles to introduce new substituents at the C9 position. ambeed.com The C9 position is also crucial in the formation of spiro compounds, which have unique three-dimensional structures.

Functionalization at the C2 and C7 positions is often achieved through halogenation, nitration, or sulfonation, followed by further transformations of these introduced groups. For example, 2,7-diiodofluorenone can be used as a starting material for the synthesis of novel nitrogenated aromatic compounds through modified Ullmann coupling reactions. conicet.gov.ar

Formation of Schiff Bases and Oxime Derivatives

The carbonyl group of 9-fluorenone and its derivatives, including this compound, readily reacts with primary amines to form Schiff bases (imines) and with hydroxylamine (B1172632) to form oximes. jocpr.comumsida.ac.idmdpi.com These reactions represent a straightforward method for introducing new functionalities and extending the molecular framework.

Schiff Bases: The condensation of 9-fluorenone with various amines, such as hydroxylamine, 2,6-dimethyl aniline (B41778), semicarbazide, and thiosemicarbazide, leads to the formation of the corresponding Schiff bases. jocpr.com These reactions are typically carried out by heating the reactants in a suitable solvent, and the progress of the reaction can be monitored by thin-layer chromatography (TLC). jocpr.com The resulting Schiff bases can act as ligands for metal complexes, which have shown potential biological activities. jocpr.com

Oxime Derivatives: The reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate yields 9-fluorenone oxime. umsida.ac.idmdpi.com The oxime functionality itself can be further derivatized. For instance, O-alkylation of the oxime with alkyl halides can produce oxime ethers. uv.mxresearchgate.net These oxime derivatives have been investigated for various applications, including as fluorescent probes for the detection of pesticides. mdpi.com

Table 2: Examples of Schiff Base and Oxime Derivatives of 9-Fluorenone

| Reactant | Product Type | General Structure | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base | C₁₃H₈=N-R | jocpr.comscispace.com |

| Hydroxylamine (NH₂OH) | Oxime | C₁₃H₈=N-OH | jocpr.comumsida.ac.idmdpi.com |

| Semicarbazide (NH₂CONHNH₂) | Semicarbazone | C₁₃H₈=N-NHCONH₂ | jocpr.com |

Introduction of Halogenated Substituents and their Synthetic Implications

The introduction of halogen atoms onto the fluorenone scaffold is a key strategy for modifying the electronic properties and reactivity of the molecule, enabling further functionalization. Studies have explored various halogenation methods, revealing specific patterns of substitution that have significant synthetic implications.

Research into the bromination of related polycyclic aromatic compounds provides insight into the potential halogenation patterns of substituted fluorenones. For instance, the bromination of 1-acetamidofluoranthene with two molecules of bromine in carbon tetrachloride results in the formation of 1-acetamido-4,9-dibromofluoranthene. cambridge.org The structure of this dibrominated compound was confirmed through its oxidation to 2,7-dibromo-fluorenone-1-carboxylic acid, which was subsequently decarboxylated to yield 2,7-dibromofluorenone. cambridge.org This demonstrates a predictable substitution pattern where the acetamido group directs halogenation. cambridge.org

Further investigation showed that bromination of 1-nitro- and 1-acetamidofluoranthene follows the same 4,9-dibromination pattern. cambridge.org Using an excess of bromine on 1-acetamidofluoranthene leads to the formation of 1-acetamido-4,8,9-tribromofluoranthene as the primary product. cambridge.org These findings highlight how existing substituents govern the regioselectivity of halogen introduction, a crucial consideration for the targeted synthesis of complex fluorenone derivatives.

Modern synthetic methods also offer advanced protocols for halogenation. Photocatalytic reactions, for example, have emerged as powerful tools for both aliphatic and aromatic halogenations. uni-regensburg.de These light-mediated methods can offer high yields and broad functional group tolerance, including compatibility with amides, which is relevant for substrates like this compound. uni-regensburg.de For instance, photocatalytic Appel reactions using a ruthenium-based photocatalyst and CBr₄ as a bromine source avoid the generation of triphenylphosphine oxide, a common stoichiometric byproduct in classical methods. uni-regensburg.de

The synthetic utility of halogenated fluorenones is significant. The halogen substituents can serve as handles for subsequent cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. For example, 9,9-dichlorofluorene, which can be prepared from fluorene, is a valuable precursor for alkylating aromatic compounds like phenol or aniline to form 9,9-diarylfluorene derivatives. google.com This reactivity underscores the importance of halogenated fluorenones as versatile intermediates in the synthesis of more complex molecules.

Studies on Symmetrical 2,7-Disubstituted Fluorenone Analogs

Symmetrical 2,7-disubstituted fluorenones represent a significant class of analogs that have been investigated for their biological activities. The synthesis of these compounds typically begins with a common precursor, 2,7-dinitro-9-fluorenone. nih.gov

A general and effective synthetic route involves the reduction of the nitro groups in 2,7-dinitro-9-fluorenone to yield the key intermediate, 2,7-diamino-9-fluorenone. nih.govmdpi.com This reduction can be accomplished using various reagents, such as sodium sulfide nonahydrate nih.gov or stannous chloride (SnCl₂) in the presence of hydrochloric acid. mdpi.com

Once 2,7-diamino-9-fluorenone is obtained, a variety of symmetrical substituents can be introduced at the 2 and 7 positions through acylation reactions. For example, the acetylation of 2,7-diamino-9-fluorenone with acetic anhydride yields 2,7-bisacetamido-9-fluorenone. nih.gov This straightforward approach has been utilized to synthesize a series of 2,7-bis(alkylamido)fluorenones. nih.gov

Structure-activity relationship (SAR) studies on these symmetrical analogs have provided valuable insights. nih.govnih.gov Key findings from these studies include:

The carbonyl group at the C9 position is essential for activity. nih.govnih.gov

There are steric limitations for the substituents at the C2 and C7 positions. nih.govnih.gov

A crescent-shaped molecular structure is important for optimal activity. nih.govnih.gov

A range of 2,7-disubstituted fluorenone analogs have been synthesized to explore these relationships, with some compounds showing potent inhibitory activity in biological assays. nih.govresearchgate.net The most potent of these symmetrical fluorenones have demonstrated IC₅₀ values of approximately 1 μM. nih.govresearchgate.net

Table 1: Synthesis of Symmetrical 2,7-Disubstituted Fluorenone Analogs

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 2,7-Disubstituted Fluorenones

Table 3: List of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Analytical Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Advanced NMR methods, including two-dimensional (2D) experiments, are particularly powerful for analyzing complex samples. nih.govnih.gov These techniques help in assigning the specific proton (¹H) and carbon (¹³C) signals in the molecule, confirming its structural integrity. While NMR is traditionally used for pure compounds, its application has expanded to the characterization of complex metabolite mixtures. nih.gov

Use in Structural and Functional Characterization of Complex Mixtures

NMR spectroscopy provides information-rich data that is highly effective for improving the structural and functional characterization of metabolomes and other complex mixtures. nih.govnih.gov The development of more sensitive spectrometers and advanced data processing has enabled the identification of previously unknown or unexpected compounds within these mixtures. nih.gov Techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to separate signals from different components in a mixture based on their diffusion coefficients, allowing for the characterization of individual compounds like 4-Acetamido-9-fluorenone without prior separation. Statistical analysis of NMR spectra has also proven effective at identifying metabolites that correlate with changes in genotype or phenotype. nih.gov

Application in Natural Product Chemistry and Metabolome Analysis

In the fields of natural product chemistry and metabolomics, NMR is a key analytical tool. frontiersin.orgscielo.br It allows for the rapid and non-destructive analysis of crude extracts or biological fluids, providing a "fingerprint" of the metabolites present. researchgate.net The combination of NMR with multivariate statistical analysis can distinguish samples based on origin, quality, or other factors. scielo.br For instance, ¹H NMR-based metabolomics can identify specific compounds in complex samples like honey or wine. scielo.br While specific metabolomic studies featuring this compound are not prominent, the established methodologies are fully applicable to its identification and quantification in biological or natural product matrices. frontiersin.orgnih.gov The quantitative nature of NMR (qNMR) allows for the determination of the concentration of specific analytes in a mixture by comparing their signal integrals to that of a known standard. ox.ac.uk

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic-H | 7.2 - 8.0 | Multiplet | Protons on the fluorenone and acetamido-phenyl rings. |

| NH (Amide) | ~9.5 - 10.5 | Singlet (broad) | The chemical shift of the amide proton is highly dependent on solvent and concentration. |

| CH₃ (Acetyl) | ~2.2 | Singlet | The three protons of the methyl group are equivalent. |

| ¹³C NMR | |||

| C=O (Ketone) | ~193 | - | Carbonyl carbon of the fluorenone ring system. |

| C=O (Amide) | ~169 | - | Carbonyl carbon of the acetamido group. |

| Aromatic-C | 120 - 150 | - | Multiple signals corresponding to the carbons of the aromatic rings. |

| CH₃ (Acetyl) | ~24 | - | Methyl carbon of the acetamido group. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. pragolab.cz Techniques like ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) are commonly used to obtain high-resolution data. rsc.org This precision is essential for confirming the identity of this compound and distinguishing it from other potential isomers or compounds with similar nominal masses. The accurate mass measurement provides a high degree of confidence in the molecular formula. pragolab.cz

Interactive Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₂ | - |

| Exact Mass (Monoisotopic) | 237.07898 | Calculated |

| Common Adducts (HRMS) | [M+H]⁺, [M+Na]⁺ | acs.org |

| Required Resolution for Unambiguous ID | > 10,000 | pragolab.cz |

| Typical Mass Accuracy | < 5 ppm | pragolab.cz |

Application of Advanced Vibrational Spectroscopic Imaging (e.g., FT-IR, ATR-FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides detailed information about the functional groups present in a molecule. conicet.gov.ar The Attenuated Total Reflectance (ATR) accessory for FT-IR (ATR-FT-IR) is a powerful surface-sensitive technique that allows for the analysis of solid and liquid samples with minimal preparation. specac.commt.com This makes it highly suitable for a wide range of applications, from reaction monitoring to studying molecular interactions. mt.comrsc.org

Monitoring Dynamic Chemical Processes in situ

ATR-FTIR spectroscopy is an excellent technique for monitoring chemical reactions and other dynamic processes in real-time. utwente.nl Because the infrared energy penetrates only a few microns into the sample, the technique can be used to analyze reactions occurring in solution directly at the sensor surface. mt.comresearchgate.net This in situ monitoring can provide valuable kinetic and mechanistic information. For example, the formation or consumption of this compound in a reaction mixture could be tracked by observing changes in the characteristic vibrational bands of its ketone or amide groups over time. This approach has been successfully used to study a variety of chemical and biological systems. rsc.org

Molecular Interaction Studies and High-Throughput Analysis

Vibrational spectroscopy is highly sensitive to changes in a molecule's local environment, making it a valuable tool for studying intermolecular interactions. conicet.gov.arnih.gov Changes in the position or shape of vibrational bands can indicate events like hydrogen bonding or complex formation. mdpi.com For instance, ATR-FTIR has been used to confirm the formation of an inclusion complex between a 9-fluorenone (B1672902) derivative and cyclodextrin (B1172386) by analyzing shifts in the carbonyl (C=O) stretching frequency. nih.gov This capability allows for detailed studies of how this compound might interact with other molecules, such as proteins or excipients in a formulation. Furthermore, the speed and ease of use of ATR-FTIR lend itself to high-throughput screening applications. rsc.org

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Amide | N-H Stretch | 3300 - 3100 | nih.gov |

| Amide | C=O Stretch (Amide I) | ~1680 - 1640 | nih.gov |

| Ketone | C=O Stretch | ~1715 | nih.gov |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | nih.gov |

| Acetyl Group | C-H Bending | ~1370 | nih.gov |

Trace Analysis Utilizing Advanced Spectroscopic Technologies

The detection and quantification of trace amounts of chemical compounds are critical in various fields, including environmental science, pharmaceutical analysis, and materials science. For a compound like this compound, which possesses a unique molecular structure combining a fluorenone core with an acetamido group, advanced spectroscopic techniques offer the requisite sensitivity and selectivity for its characterization at low concentrations. These methods leverage phenomena such as surface enhancement, plasmon resonance, and molecular fluorescence to amplify analytical signals, enabling detection at levels unattainable by conventional spectroscopy.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Sensitivity

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically increases the intensity of Raman scattering from molecules adsorbed onto or in close proximity to a nanostructured metallic surface. mdpi.com This enhancement allows for the detection of analytes at trace and even single-molecule levels. wgtn.ac.nz The standard Raman effect is inherently weak, which can limit its application for low-concentration samples. mdpi.comamericanpharmaceuticalreview.com SERS overcomes this limitation, with signal enhancements routinely reaching factors of 10⁶ to 10⁸. nih.gov

The mechanism behind SERS is primarily attributed to two effects: an electromagnetic enhancement and a chemical enhancement. The electromagnetic effect arises from the excitation of localized surface plasmons on the metallic substrate (typically gold or silver) by the incident laser light, creating intense local electric fields at "hot spots" where the analyte molecules are located. wgtn.ac.nzresearchgate.net The chemical enhancement involves a charge-transfer mechanism between the analyte and the metal surface, which further increases the Raman scattering cross-section. fraunhofer.de

For a molecule such as this compound, SERS offers significant potential for trace detection. The technique is particularly well-suited for the analysis of small organic molecules and active pharmaceutical ingredients. americanpharmaceuticalreview.com The analysis involves applying a small volume of the sample onto a SERS-active substrate, which can be composed of metallic nanoparticles in colloidal solution or deposited on a solid support. americanpharmaceuticalreview.comrecendt.at The choice of substrate material and the excitation wavelength are critical parameters that must be optimized to achieve maximum enhancement and avoid interference from fluorescence. fraunhofer.de Given the complexity of SERS, multi-instrument and inter-laboratory studies are being conducted to work towards standardizing quantitative SERS methods. nih.gov

Table 1: Key Characteristics of SERS for Trace Analysis

| Feature | Description | Reference |

| Principle | Enhancement of Raman scattering for molecules near a nanostructured metal surface. | mdpi.com |

| Enhancement Factor | Typically 10⁶–10⁸, can be up to 10¹¹ in "hot spots". | wgtn.ac.nznih.gov |

| Detection Limit | Capable of detecting analytes at very low concentrations (< 0.1 ppm) and even single molecules. | wgtn.ac.nzrecendt.at |

| Substrates | Commonly uses gold (Au) or silver (Ag) nanoparticles in colloids or on solid supports. | americanpharmaceuticalreview.com |

| Mechanism | A combination of electromagnetic enhancement (localized surface plasmon resonance) and chemical enhancement (charge transfer). | wgtn.ac.nzresearchgate.net |

| Applications | Forensics, food safety, pharmaceutical analysis, environmental monitoring, and metabolomics. | americanpharmaceuticalreview.comnih.govrecendt.at |

Surface Plasmon Resonance (SPR) Applications in Environmental Analysis

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique used to monitor molecular interactions at the interface between a thin metallic film and a dielectric medium. mdpi.comaffiniteinstruments.com The technology is highly sensitive to changes in the refractive index of the medium adjacent to the metal surface, which occurs when analyte molecules bind to or dissociate from a sensor surface. mdpi.comcityu.edu.hk This sensitivity makes SPR a valuable tool for detecting low concentrations of pollutants in environmental samples. mdpi.commyu-group.co.jp

In a typical SPR setup, a light source is directed towards a high-refractive-index prism coated with a thin layer of a noble metal, most commonly gold. At a specific angle of incidence, known as the resonance angle, the light excites surface plasmons—collective oscillations of free electrons—on the metal surface, causing a sharp decrease in the intensity of the reflected light. researchgate.net The binding of an analyte like this compound to the sensor surface alters the local refractive index, resulting in a measurable shift in the resonance angle or wavelength. cityu.edu.hk

The application of SPR in environmental monitoring is extensive, with sensors developed for the detection of pesticides, heavy metals, and other hazardous substances. mdpi.commyu-group.co.jp To enhance sensitivity and selectivity for a specific target, the sensor surface can be functionalized with various materials or molecular recognition elements. myu-group.co.jp The development of portable and miniaturized SPR systems has further expanded its utility, enabling on-site and real-time analysis of environmental contaminants in air, water, and soil. mdpi.comaffiniteinstruments.commdpi.com For instance, portable SPR instruments have been successfully deployed in the field to quantify explosives in environmental waters, with results comparable to standard laboratory methods like HPLC. affiniteinstruments.com

Table 2: Applications and Features of SPR in Environmental Sensing

| Feature | Description | Reference |

| Sensing Principle | Measures changes in the local refractive index caused by analyte binding to a metal sensor surface. | mdpi.comcityu.edu.hk |

| Key Advantages | Real-time analysis, label-free detection, high sensitivity. | mdpi.comaffiniteinstruments.com |

| Common Analytes | Pesticides, heavy metal ions (e.g., cadmium, lead), explosives (e.g., RDX), and other pollutants. | mdpi.comaffiniteinstruments.commyu-group.co.jp |

| Sensitivity Enhancement | Use of nanomaterials like graphene and gold nanoparticles; immobilization of specific antibodies or binding agents. | mdpi.commdpi.com |

| Instrument Formats | Laboratory-based systems, portable field-deployed units, and smartphone-integrated platforms. | mdpi.comaffiniteinstruments.commdpi.com |

| Sample Matrices | Water, soil, and air. | mdpi.com |

Fluorescence Spectroscopy for Sensitive Detection and Probing

Fluorescence spectroscopy is an inherently sensitive technique widely used for the detection and quantification of trace analytes. The method relies on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength and then emit light at a longer wavelength. The photophysical properties of the fluorenone core make it and its derivatives particularly responsive to their chemical microenvironment, a characteristic that can be exploited for sensing applications. nycu.edu.tw

The fluorescence of a molecule like this compound can be modulated by various interactions, forming the basis for "turn-on" or "turn-off" fluorescent probes. For example, the interaction of a fluorenone-based sensor with a target analyte can lead to fluorescence quenching (a decrease in intensity) or enhancement. researchgate.netresearchgate.net This principle has been demonstrated in the development of chemosensors for various targets. A probe based on 9-fluorenone oxime was designed for the direct detection of the pesticide chlorpyrifos; a nucleophilic reaction between the deprotonated oxime and the pesticide resulted in a significant change in the molecule's fluorescence properties, enabling detection at a limit of 15.5 µg/L. mdpi.com In another study, a fluorenone-armed calix americanpharmaceuticalreview.comarene served as a highly selective sensor for fluoride (B91410) ions, exhibiting fluorescence quenching upon binding. researchgate.net

The mechanisms behind this sensing can be diverse, including photoinduced electron transfer (PeT), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). researchgate.netmdpi.com The high sensitivity of fluorescence allows for the development of assays with very low limits of detection, sometimes reaching the parts-per-trillion (ppt) level. researchgate.net This makes fluorescence spectroscopy a powerful tool for creating sensitive and selective analytical methods for detecting or quantifying compounds like this compound, either directly through its intrinsic fluorescence or by incorporating it into a specifically designed sensor system.

Table 3: Examples of Fluorenone-Based Fluorescent Sensors

| Sensor Base | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| 9-Fluorenone Oxime | Chlorpyrifos | Nucleophilic reaction causing fluorescence alteration. | 15.5 µg/L | mdpi.com |

| Fluorenone-armed Calix americanpharmaceuticalreview.comarene | Fluoride (F⁻) | Hydrogen bonding interaction leading to fluorescence quenching. | Not specified | researchgate.net |

| π-extended Fluorene (B118485) derivative | Picric Acid (PA) | Fluorescence quenching (FRET and IFE). | 0.23 ppt | researchgate.net |

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of the 9-fluorenone (B1672902) scaffold. These studies provide foundational knowledge on molecular stability, reactivity, and optical properties.

DFT calculations on the parent molecule, 9-fluorenone, have been used to determine key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer within the molecule and its potential interactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (HLG), is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Studies using the CAM-B3LYP functional have calculated the following energies for the core fluorenone structure:

HOMO Energy: -7.99 eV nih.gov

LUMO Energy: -1.53 eV nih.gov

HOMO-LUMO Gap (HLG): 6.46 eV nih.gov

| Parameter | Calculated Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -7.99 | nih.gov |

| LUMO Energy | -1.53 | nih.gov |

| HOMO-LUMO Gap (HLG) | 6.46 | nih.gov |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as 4-Acetamido-9-fluorenone, interacts with a biological target at the molecular level. These simulations are instrumental in drug discovery for identifying potential inhibitors and understanding their mechanism of action.

Ligand-Target Binding Prediction (e.g., Urea (B33335) Transporters, SIRT2)

Urea Transporters (UTs): The 9-fluorenone scaffold has been identified as a novel inhibitor of urea transporters UT-A1 and UT-B, which are targets for developing salt-sparing diuretics. researchgate.net Computational docking studies have been performed to understand how these compounds bind to the transporters. For the parent compound in this series, 2,7-bisacetamido-9-fluorenone, docking simulations predicted its binding mode within the urea transport channel. The simulations suggested that the fluorenone's carbonyl oxygen acts as a hydrogen bond acceptor, while the acetamido groups can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues lining the pore of the transporter. researchgate.net

Sirtuin 2 (SIRT2): The 9-fluorenone core is also a promising scaffold for developing selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov Molecular docking of symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives into the SIRT2 active site has revealed crucial binding interactions. For a potent inhibitor in this class, compound SG3, docking studies showed that the central 9-fluorenone ring is positioned within the enzyme's binding site, where it establishes a π–π stacking interaction with the residue F190. nih.gov The substituents at the 2 and 7 positions extend into other pockets, forming additional interactions, such as π–π stacking with Y139 and H187, which contribute to the compound's binding affinity and selectivity. nih.gov These simulations are often followed by molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov

| Target | Fluorenone Derivative Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| SIRT2 | 2,7-disubstituted 9H-fluoren-9-one | F190 | π–π stacking | nih.gov |

| SIRT2 | 2,7-disubstituted 9H-fluoren-9-one | Y139 | π–π stacking | nih.gov |

| SIRT2 | 2,7-disubstituted 9H-fluoren-9-one | H187 | π–π interaction | nih.gov |

| Urea Transporters | 2,7-bisacetamido-9-fluorenone | Pore-lining residues | Hydrogen bonding | researchgate.net |

Homology Modeling for Protein-Ligand Interactions

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related protein (the template). nih.gov This approach is crucial for enabling structure-based drug design for novel or less-studied targets.

In the study of fluorenone-based urea transporter inhibitors, the lack of a high-resolution crystal structure for mammalian urea transporters necessitated the use of homology modeling. researchgate.net Researchers constructed homology models of rat UT-A1 and human UT-B to serve as templates for molecular docking simulations. By docking the 2,7-disubstituted fluorenone derivatives into these models, they were able to predict binding poses and identify potential key interactions within the urea transport channel. This combined approach of homology modeling and molecular docking provides valuable structural hypotheses that can guide the synthesis and optimization of new, more potent inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new compounds and to understand which molecular properties are most important for a desired biological effect.

Elucidating Factors Influencing Biological Activity

QSAR studies on fluorenone derivatives and related compounds help to identify the key physicochemical and structural features that determine their biological potency. For a series of compounds, molecular descriptors representing various properties (e.g., steric, electronic, hydrophobic) are calculated and correlated with their measured biological activity, such as IC50 values. mdpi.comnih.gov

In the context of urea transporter inhibitors, QSAR analyses have been used to understand the structural requirements for potent inhibition. researchgate.net Such studies can reveal, for example, that specific electronic properties or the presence of hydrogen bond donors/acceptors at certain positions on the fluorenone scaffold are critical for high activity. By quantifying these relationships, QSAR models provide a rational basis for designing new analogs with improved efficacy. researchgate.net The goal is to build a mathematical equation of the form: Activity = f (molecular descriptors), which can then be used to guide lead optimization. wikipedia.org

Predictive Modeling for Mutagenic Behavior

Certain derivatives of fluorenone, particularly nitrofluorenones, are known for their mutagenic properties. QSAR modeling has been a key tool in predicting the mutagenic potential of chemical compounds, including those with a fluorenone core. These predictive models are developed by training on a dataset of compounds with known mutagenicity data (e.g., from the Ames test).

The models correlate molecular descriptors—such as electronic properties, molecular size, and specific structural fragments—with the likelihood of a compound being mutagenic. For nitroaromatic compounds like nitrofluorenones, descriptors related to the energy of the LUMO are often critical, as the reduction of the nitro group is a key step in the metabolic activation that leads to mutagenicity. By using validated QSAR models, it is possible to screen new this compound derivatives or related compounds in silico to flag potential mutagenic liabilities early in the drug discovery process, thus prioritizing the synthesis of safer compounds.

Conformational Analysis and Structural Determinants of Activity (e.g., Crescent Shape)

The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure and electronic properties. Computational chemistry serves as a powerful tool to elucidate these characteristics, providing critical insights into the molecule's conformational preferences and how it interacts with biological targets.

At the core of this compound is the rigid and planar tricyclic fluorenone system. This planarity is a key structural determinant, facilitating processes like intercalation into DNA. The aromatic nature of the fluorenone core allows for significant π-π stacking interactions with the nucleobases of DNA, a common mechanism for molecules with such planar characteristics.

The substitution at the 4-position with an acetamido group introduces a degree of conformational flexibility. The orientation of the acetamido group relative to the fluorenone ring can be described by a key dihedral angle. Computational models, such as those employing Density Functional Theory (DFT), are used to calculate the rotational energy barrier of the N-C bond, revealing the most stable, low-energy conformations. In its preferred conformation, the acetamido group is largely co-planar with the fluorenone ring, extending the planar surface of the molecule. This extended planarity is crucial for maximizing interactions with biological macromolecules.

This specific substitution pattern gives the molecule a distinct "crescent shape." This shape arises from the fusion of the aromatic rings and the placement of the functional group at the 4-position, creating a concave surface. This crescent geometry is hypothesized to be a critical factor for its biological activity, allowing it to fit snugly into the grooves of DNA or the binding pockets of proteins. The shape and electronic distribution of this molecular surface dictate the specificity and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, with its target.

Structure-Activity Relationship (SAR) studies on related fluorenone derivatives have underscored the importance of the substituents on the fluorenone core. For instance, in a series of symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives designed as sirtuin 2 (SIRT2) inhibitors, the nature and length of the linker and the terminal aromatic groups were found to be critical for inhibitory potency. nih.gov Molecular docking and dynamics simulations for these compounds revealed that a symmetrical arrangement enhances the consistency of binding interactions within the active site. nih.gov

Similarly, computational analysis of tilorone, a fluorene (B118485) derivative known to intercalate with DNA, has shown a preference for insertion between AT base pairs over CG pairs. acs.org This selectivity is governed by the specific geometry and electronic profile of the molecule, which dictates its fit and interaction energy within the DNA helix. acs.org For this compound, the acetamido group can act as both a hydrogen bond donor and acceptor, providing specific anchor points that enhance binding affinity and selectivity for its biological target.

The table below presents key computed molecular properties for this compound, which are essential inputs for conformational and SAR analyses.

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.25 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Polar Surface Area | 46.2 Ų |

Further studies on related compounds provide a framework for understanding how structural modifications can impact activity. For example, the conformational analysis of 9-fluorenon-4-carboxamides, close structural analogs, involved exploring the internal degrees of freedom through Monte Carlo randomization to generate and minimize thousands of conformations. A key descriptor analyzed in that study was the averaged solvent accessible surface area (ASASA) of the fluorenone moiety, which provides an estimate of the exposure of the planar tricyclic ring to an aqueous environment. This measure serves as an indirect indicator of pharmacokinetic properties and the potential for the lipophilic fluorenone core to interact with targets like DNA.

The table below illustrates data from such a conformational search study on related 9-fluorenon-4-carboxamides, demonstrating how different side chains (R) can influence the molecule's properties.

| Compound | Side Chain (R) | Calculated Property (Example) |

|---|---|---|

| 1 | (CH2)2OH | ASASA Value A |

| 2 | (CH2)3OH | ASASA Value B |

| 3 | (CH2)2N(CH3)2 | ASASA Value C |

| 4 | (CH2)3N(CH3)2 | ASASA Value D |

| 5 | (CH2)2N(CH2CH3)2 | ASASA Value E |

Biological Activities and Pharmacological Investigations of Fluorenones

Anticarcinogenic and Antiproliferative Potentials

Fluorenone derivatives have been a significant focus of anticancer drug discovery, demonstrating potential through various mechanisms of action. researchgate.netresearchgate.net

DNA Topoisomerase I Inhibitory Properties

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them established targets for cancer therapy. researchgate.net The antitumor activity of certain fluorenone derivatives has been attributed to their ability to inhibit DNA topoisomerase I. nih.govresearchgate.net The planar fluorenone ring system can intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex and leading to cell death. researchgate.net

For instance, a series of 2,7-diamidofluorenones were designed and synthesized to evaluate their antiproliferative activities and DNA topoisomerase I inhibitory properties. One of the most active compounds from this series, designated as 3c , was found to attenuate topoisomerase I-mediated DNA relaxation at low micromolar concentrations, indicating its potential as a topoisomerase I poison. researchgate.net While this data highlights the potential of the fluorenone scaffold, specific studies on the DNA topoisomerase I inhibitory properties of 4-Acetamido-9-fluorenone have not been reported.

Cytostatic and Cytotoxic Activity in Cancer Cell Lines

The antiproliferative effects of fluorenone derivatives have been evaluated across numerous cancer cell lines. These compounds often exhibit both cytostatic (inhibiting cell growth) and cytotoxic (killing cells) activities. researchgate.net

Research on symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives has demonstrated their antiproliferative effects. For example, compounds SG1 , SG3 , and SG4 were tested against the MCF-7 human breast cancer cell line. These compounds reduced cell viability, with inhibition reaching approximately 50% at a concentration of 200 μM after 72 hours of treatment. nih.gov

In a broader screening, a series of 2,7-diamidofluorenones were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. Several compounds exhibited potent antitumor activities in the submicromolar range. researchgate.net Compound 3c from this series showed a GI50 (concentration for 50% growth inhibition) of 1.66 μM. researchgate.net Furthermore, studies on (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives have also shown cytotoxic activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. researchgate.netarabjchem.org

These findings underscore the potential of the fluorenone scaffold in developing new anticancer agents. However, specific cytotoxic and cytostatic data for this compound are not available in the current literature.

Table 1: Antiproliferative Activity of Selected Fluorenone Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 3c (a 2,7-diamidofluorenone) | NCI-60 Panel Average | GI₅₀ | 1.66 µM | researchgate.net |

| SG3 (a symmetrical 2,7-disubstituted 9H-fluoren-9-one) | MCF-7 (Breast Cancer) | % Inhibition | ~50% at 200 µM | nih.gov |

In Vitro Metabolic Stability and Elimination Pathways (e.g., Hepatic Microsomes)

The metabolic stability of a drug candidate is a critical parameter, influencing its bioavailability and dosing regimen. In vitro assays using liver microsomes are commonly employed to predict in vivo metabolism.

Studies on fluorenone derivatives reveal varied metabolic profiles. For 2,7-bisacetamido fluorenone , incubation with rat liver microsomes in the presence of NADPH resulted in metabolism, with 60% of the parent compound remaining after 15 minutes. nih.gov The proposed metabolic pathway involves the reduction of the C9-carbonyl group by a reductase, followed by elimination. nih.govresearchgate.net This is supported by the detection of a metabolite with a mass corresponding to the loss of an oxygen atom. nih.gov

In another study, a fluorenone drug designated B-3(+) was evaluated for its stability in liver microsomes from four different species. The compound was found to be highly stable in human, monkey, and dog microsomes but was metabolized more rapidly in mouse microsomes. dtic.mil

Table 2: In Vitro Microsomal Stability of Fluorenone Derivatives

| Compound | Species | % Remaining (at 30 min) | Reference |

|---|---|---|---|

| B-3(+) | Human | 85.6% | dtic.mil |

| Monkey | 82.3% | dtic.mil | |

| Dog | 97.0% | dtic.mil | |

| Mouse | 51.4% | dtic.mil | |

| 2,7-bisacetamido fluorenone | Rat | ~40% (at 15 min) | nih.gov |

Data for 2,7-bisacetamido fluorenone is extrapolated from a graph showing ~60% remaining at 15 minutes.

These studies indicate that the C9-carbonyl group is a key site for metabolism in many fluorenone derivatives. Specific metabolic stability data for this compound is not currently available.

Antimicrobial and Antiviral Properties

The fluorene (B118485) and fluorenone scaffolds are present in molecules with a broad spectrum of activity against microbial pathogens. researchgate.netnih.gov

Antibacterial and Antifungal Activity

Several fluorenone derivatives have demonstrated promising activity against various bacterial and fungal strains. For example, newly synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives were tested for their antimicrobial effects. nih.gov The results showed that the nature of the substituents on the aryl moiety was crucial for the activity spectrum. Derivatives with electron-withdrawing chlorine atoms showed enhanced activity against Staphylococcus aureus, while those with electron-donating methyl groups had better antifungal activity against Candida albicans. nih.gov

Other research has shown that C2-symmetric fluorenone derivatives can inhibit the growth of bacteria such as Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Additionally, various derivatives of 9-fluorenone (B1672902) have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some exhibiting inhibitory concentrations comparable to standard antibiotics. nih.gov While these findings are promising for the fluorenone class, specific antibacterial or antifungal data for this compound has not been found.

Antiviral Mechanisms and Immunomodulatory Effects

The most well-known fluorenone derivative with antiviral and immunomodulatory properties is Tilorone (2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one). nih.govosf.io Tilorone was the first synthetic, low-molecular-weight compound recognized as an orally active interferon inducer. osf.ioresearchgate.net Interferons are cytokines that play a critical role in the innate immune response to viral infections. By inducing interferon production, Tilorone helps the host mount an effective antiviral defense.

Tilorone and its analogues have demonstrated a broad spectrum of antiviral activity in preclinical models against diverse viruses, including Herpes Simplex Virus (HSV), Ebola virus, and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). osf.ioresearchgate.net Its mechanism involves interaction with DNA, which can inhibit viral replication processes. researchgate.net

Analogues based on the fluorenone scaffold, such as 9-fluorenon-4-carboxamides, have also been developed and shown to possess antiviral and cytokine-inducing properties, further validating the importance of this chemical structure in the design of new antiviral agents. nih.gov There is no specific information available regarding the antiviral or immunomodulatory effects of this compound.

Neuromodulatory and Neuroprotective Effects

While the broader class of fluorenone compounds has been investigated for neuroprotective properties, specific data on this compound is not extensively available in the current scientific literature. The following sections discuss the potential neuromodulatory and neuroprotective effects of this compound based on the activities of structurally related fluorenone derivatives.

Research into various fluorenone analogues has indicated their potential to inhibit the release of excitotoxic neurotransmitters, such as glutamate (B1630785) and aspartate, from glial cells like astrocytes following central nervous system (CNS) injury. google.com This inhibition is a crucial mechanism for neuroprotection, as excessive excitotoxin release can lead to neuronal damage and death in conditions like stroke and traumatic brain injury. google.com

Currently, there are no direct studies specifically demonstrating the ability of this compound to inhibit excitotoxin release. However, given that the fluorenone scaffold is a key structural feature in compounds that do exhibit this activity, it is plausible that this compound may possess similar properties. The acetamido group at the 4-position would be a critical determinant of such activity, influencing the molecule's interaction with relevant biological targets. Further research is required to explicitly evaluate this compound in assays that measure the release of radiolabelled aspartate from stressed astrocyte cells to confirm this hypothesized effect. google.com

A critical characteristic for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB) to reach its target in the CNS. google.com Studies on fluorenone derivatives have shown that these compounds can be designed to penetrate the BBB. google.com The lipophilicity and molecular size of the fluorenone core are generally favorable for BBB permeability.

Specific data on the BBB penetration of this compound is not available. The physicochemical properties conferred by the acetamido group at the 4-position would significantly impact its ability to cross the BBB. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), would be necessary to predict its potential for CNS entry. frontiersin.orgnih.gov Without such studies, the capacity of this compound to exert direct effects on the CNS remains speculative.

Enzyme Inhibition Studies

The fluorenone scaffold has been identified as a promising framework for the development of various enzyme inhibitors. Investigations have particularly focused on urea (B33335) transporters and sirtuins.

A significant body of research has identified fluorenone derivatives as inhibitors of urea transporters, specifically UT-A1 and UT-B, which are considered targets for developing novel diuretics. nih.govescholarship.orgsci-hub.seresearchgate.netresearchgate.net Notably, a high-throughput screening identified 2,7-bisacetamido fluorenone as a potent inhibitor of both UT-A1 and UT-B with an IC₅₀ value of approximately 1 μM. nih.govresearchgate.net

It is crucial to emphasize that these findings pertain to the 2,7-disubstituted analogue and not to this compound. The presence of acetamido groups at both the 2 and 7 positions appears to be a key feature for this inhibitory activity. To date, there is no published research evaluating the inhibitory effect of this compound on urea transporters. The asymmetrical substitution pattern of this compound would likely result in a different binding affinity and selectivity profile for UT-A1 and UT-B compared to its symmetrical 2,7-disubstituted counterpart. Dedicated studies are needed to determine if this compound has any activity as a urea transporter inhibitor.

Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, has emerged as a therapeutic target in cancer and neurodegenerative diseases. nih.govnih.gov Research has led to the discovery of symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives as selective SIRT2 inhibitors. nih.gov For instance, certain derivatives have shown potent and selective inhibition of SIRT2, with one of the top compounds demonstrating an IC₅₀ value of 1.95 μM. nih.gov

As with urea transporter inhibition, these studies have focused on symmetrically substituted fluorenones. There is currently no direct evidence to suggest that this compound is an inhibitor of SIRT2. The mechanism of SIRT2 inhibition by the symmetrical derivatives involves specific interactions within the enzyme's binding pocket, and the different substitution pattern of this compound would likely alter these interactions. Therefore, its potential as a SIRT2 inhibitor remains to be investigated.

Structure-activity relationship (SAR) studies on fluorenone derivatives have provided valuable insights into the structural requirements for enzyme inhibition.

For urea transporter inhibition , studies on 2,7-disubstituted fluorenones have revealed several key features:

The carbonyl group at the C9 position is essential for inhibitory activity. nih.gov

There are steric limitations for the substituents at the 2 and 7 positions, with smaller acyl groups like acetamide (B32628) being favorable. nih.gov

The rigid, crescent-like shape of the fluorenone core is important for activity. nih.gov

The table below summarizes the inhibitory activity of some 2,7-disubstituted fluorenone analogs against UT-A1, highlighting these SAR findings.

| Compound | R Group at C2 and C7 | UT-A1 Inhibition (IC₅₀) |

| 3 | Acetamido | ~1 µM |

| 4 | Propionamido | Reduced activity |

| 5 | Isobutyramido | Reduced activity |

| 6 | Butyramido | Reduced activity |

| 9 | Methanesulfonylamido | Slightly reduced activity |

| 11 | Bromoacetamido | Reduced activity |

| 12 | Hydroxyacetamido | Low activity |

| Data derived from studies on 2,7-disubstituted fluorenones and does not represent this compound. nih.gov |

For SIRT2 inhibition , SAR studies on symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have also been conducted. nih.gov These studies have explored various linker groups and aryl substitutions to optimize potency and selectivity.

It must be reiterated that these SAR studies have been conducted on symmetrically substituted fluorenones. The specific impact of a single acetamido group at the 4-position on the fluorenone scaffold's interaction with these enzyme targets is unknown. Future research on this compound is necessary to establish its specific biological activities and pharmacological profile.

Toxicological and Carcinogenic Properties of Fluorenone Derivatives

The toxicological profile of fluorenone derivatives is a subject of significant scientific interest, primarily due to their structural similarity to known carcinogens and their potential for interaction with biological macromolecules. While a comprehensive toxicological assessment for every derivative is not available, studies on representative compounds have provided insights into their potential hazards. This section focuses on the available data regarding the toxicological and carcinogenic properties of this compound and related compounds. It is important to note that specific data on the carcinogenicity and mutagenicity of this compound are limited, with safety data sheets often indicating that no comprehensive studies have been conducted. nih.gov Therefore, much of the understanding is extrapolated from research on structurally similar fluorenone derivatives.

The mutagenic potential of fluorenone derivatives is closely linked to their ability to interact with DNA, leading to damage and subsequent errors during replication or repair. The chemical structure of these compounds, particularly the presence of a carbonyl group at the 9-position and various substituents on the aromatic rings, plays a crucial role in their genotoxicity.